molecular formula C16H10N2O B11864010 4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile CAS No. 141259-11-2

4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B11864010
CAS No.: 141259-11-2
M. Wt: 246.26 g/mol
InChI Key: AUURMJWGTGRBMW-UHFFFAOYSA-N
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Description

4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities. Quinoline derivatives are widely utilized in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-aminobenzophenone with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring . Another method includes the use of activated alkynes and aromatic amines, followed by intramolecular Friedel–Crafts reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .

Mechanism of Action

Biological Activity

4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antioxidant, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and case studies.

The molecular formula for this compound is C13H9N3OC_{13}H_{9}N_{3}O, with a molecular weight of 225.23 g/mol. Its structure features a quinoline core with a carbonitrile group and a phenyl substituent, which contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals and protect against oxidative stress. The compound demonstrated a strong correlation between its total phenolic content and antioxidant activity, suggesting that the phenolic components play a crucial role in its mechanism of action.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/ml)Reference
This compound246
Ascorbic Acid (AA)22.58

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory mediators. It was found to reduce the production of cytokines in activated microglial cells, implying its potential use in neuroinflammatory conditions. The mechanism involves modulation of the MAPK/NF-kB signaling pathways.

Table 2: Anti-inflammatory Effects

TreatmentCytokine Reduction (%)Reference
This compound50% IL-6 Inhibition
Control (No Treatment)--

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that it exhibits selective cytotoxicity, with IC50 values suggesting significant potential for development as an anticancer agent.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)20.8

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents to evaluate synergistic effects on cancer cell viability. The results showed enhanced efficacy when combined with standard treatments, indicating a promising avenue for future research in combination therapies.

Properties

CAS No.

141259-11-2

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

4-oxo-2-phenyl-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C16H10N2O/c17-10-13-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(14)16(13)19/h1-9H,(H,18,19)

InChI Key

AUURMJWGTGRBMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C#N

Origin of Product

United States

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